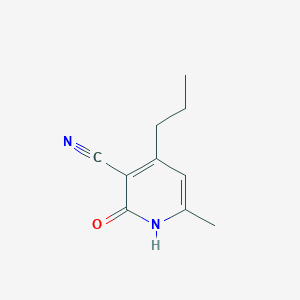

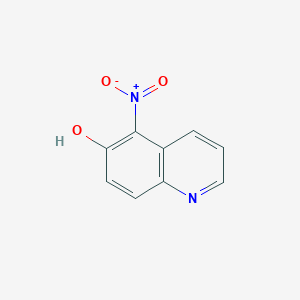

6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile

Overview

Description

“6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the molecular formula C10H12N2O . It has a molecular weight of 176.21500 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 353.5±35.0 °C . Other physical and chemical properties such as density, melting point, and flash point are not available .Scientific Research Applications

Synthesis and Applications of Dihydropyridines

Recent Trends in Synthesis and Applications : Dihydropyridines, which are related to "6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile," have been identified as significant classes of nitrogen-containing heterocyclic compounds. They serve as a main skeleton in many drugs and as starting materials in synthetic organic chemistry due to their biological applications. Recent methodologies for synthesizing these compounds, primarily through Hantzsch Condensation reactions, have been highlighted. These methods are aimed at creating more biologically active compounds by exploring their SAR (Structure-Activity Relationship) activity (H. S. Sohal, 2021).

Importance in Synthetic Organic Chemistry

Synthesis of Related Compounds : The synthesis and reactivity of 1,2-oxazines and 1,2-benzoxazines, which share structural similarities with the compound of interest, have been reviewed. These compounds can be synthesized through various methods, including the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones. Their importance as electrophiles in synthetic chemistry has been emphasized, providing a foundation for further exploration of related dihydropyridines (M. Sainsbury, 1991).

Chemical Industry Applications

Adiponitrile Production Processes : Although not directly related to "this compound," the production processes of adiponitrile, a key raw material in the chemical industry, have been analyzed. This review discusses various production methods and their atom economies, highlighting the need for greener processes in the industry. Such insights could be valuable for the synthesis and application development of related dihydropyridine compounds (Zhu Yunfeng et al., 2015).

Properties

IUPAC Name |

6-methyl-2-oxo-4-propyl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEAVIQHEGQVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576174 | |

| Record name | 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16232-40-9 | |

| Record name | 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)